molecular formula Ce2(CO3)3<br>C3Ce2O9 B082857 Cerium(III) carbonate CAS No. 14623-75-7

Cerium(III) carbonate

Cat. No. B082857
Key on ui cas rn: 14623-75-7
M. Wt: 460.26 g/mol
InChI Key: GHLITDDQOMIBFS-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07867461B2

Procedure details

A cerium oxide powder was produced in the same manner as described in Embodiment 1 except 0.5 mol of cerium nitrate was dissolved in a solution of 10 mL of water and 90 mL of ethanol, and then mixed with a solution in which 1.5 mol of urea solution was dissolved in a solution of 10 mL of water and 90 mL of ethanol to obtain a cerium carbonate powder. 1.5 kg of the cerium carbonate powder was placed into an alumina crucible and the decomposed material was removed by thermal treatment in an oxygen atmosphere at 300° C. for 24 hours to obtain 1.2 kg of oxide, which was then calcinated in an oxygen atmosphere at 700° C. for one hour. A cerium oxide powder having a crystal size of 24 nm, a specific surface area of 44 m2/g, a pore distribution, of pores less than and over 3 nm, of 33:67, and an average particle diameter of 68-510 nm, was obtained.
Name
cerium nitrate
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=[O:2].[Ce+3:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].N[C:15](N)=[O:16].[OH2:18]>C(O)C>[C:15](=[O:16])([O-:11])[O-:18].[Ce+3:5].[C:15](=[O:16])([O-:7])[O-:18].[C:15](=[O:16])([O-:2])[O-:18].[Ce+3:5] |f:0.1.2.3,7.8.9.10.11|

Inputs

Step One
Name
cerium nitrate
Quantity
0.5 mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Two
Name
Quantity
1.5 mol
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Ce+3].C([O-])([O-])=O.C([O-])([O-])=O.[Ce+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.